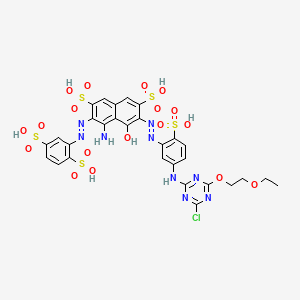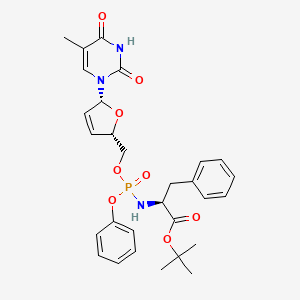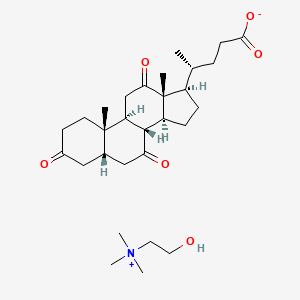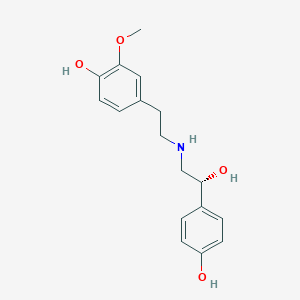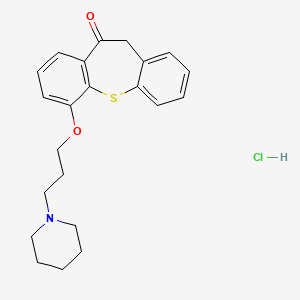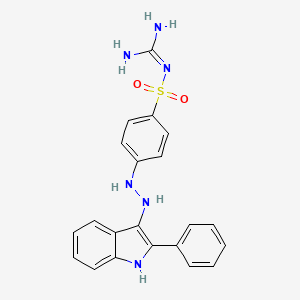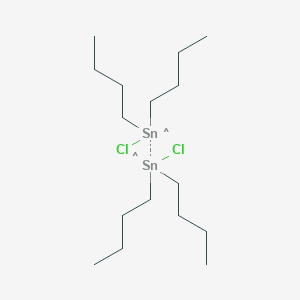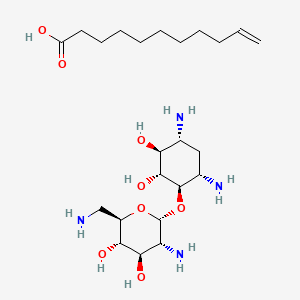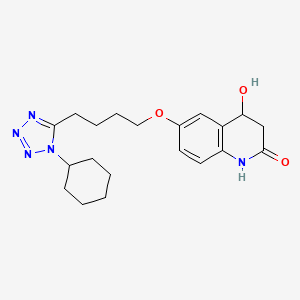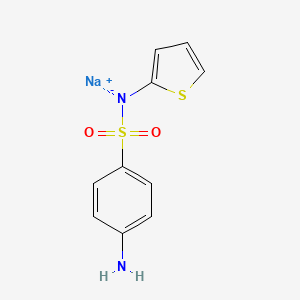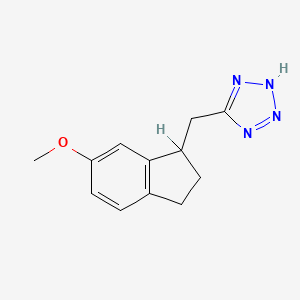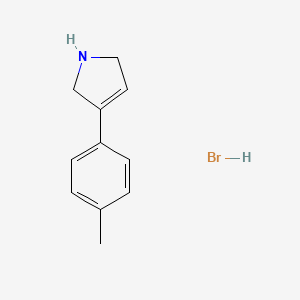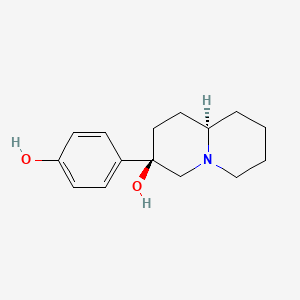
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- is a complex organic compound with the molecular formula C15-H21-N-O2 and a molecular weight of 247.37 This compound is characterized by its unique structure, which includes a quinolizine core, a hydroxyl group, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyphenyl groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyl group.
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-aminophenyl)-: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
2H-Quinolizin-3-axial-ol, octahydro-3-equatorial-(4-hydroxyphenyl)- is unique due to the presence of both a hydroxyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
53072-42-7 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
(3R,9aR)-3-(4-hydroxyphenyl)-1,2,4,6,7,8,9,9a-octahydroquinolizin-3-ol |
InChI |
InChI=1S/C15H21NO2/c17-14-6-4-12(5-7-14)15(18)9-8-13-3-1-2-10-16(13)11-15/h4-7,13,17-18H,1-3,8-11H2/t13-,15+/m1/s1 |
InChI 键 |
PZGMZGPBLOKKJK-HIFRSBDPSA-N |
手性 SMILES |
C1CCN2C[C@@](CC[C@H]2C1)(C3=CC=C(C=C3)O)O |
规范 SMILES |
C1CCN2CC(CCC2C1)(C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


